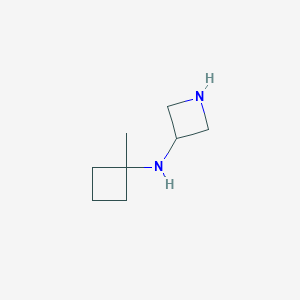

N-(1-methylcyclobutyl)azetidin-3-amine

Description

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

N-(1-methylcyclobutyl)azetidin-3-amine |

InChI |

InChI=1S/C8H16N2/c1-8(3-2-4-8)10-7-5-9-6-7/h7,9-10H,2-6H2,1H3 |

InChI Key |

AEQQAESLWKBJML-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC1)NC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylcyclobutyl)azetidin-3-amine typically involves the reaction of 1-methylcyclobutylamine with azetidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in N-(1-methylcyclobutyl)azetidin-3-amine participates in alkylation and acylation reactions. For example:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form tertiary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.

Table 1: Representative Nucleophilic Substitutions

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Tertiary amine | 78% | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Amide | 85% |

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening under acidic or nucleophilic conditions:

-

Acid-Mediated Ring Opening : Treatment with HCl in THF cleaves the azetidine ring, yielding γ-chloroamine derivatives (e.g., 35 in ) with >90% yield .

-

Nucleophilic Ring Opening : Reacts with alcohols or amines via SN2 mechanisms to form linear amines .

Key Mechanistic Insight : The ring-opening proceeds through protonation of the azetidine nitrogen, followed by nucleophilic attack at the β-carbon .

Aza-Michael Addition

The compound acts as a Michael donor in conjugate additions to α,β-unsaturated carbonyl systems. For instance:

Cross-Coupling Reactions

The azetidine scaffold participates in transition-metal-catalyzed couplings:

-

Suzuki–Miyaura Cross-Coupling : Brominated derivatives react with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl-azetidine hybrids.

Table 2: Cross-Coupling Examples

| Substrate | Boronic Acid | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3-Bromoazetidine | PhB(OH)₂ | Pd(PPh₃)₄ | 72% |

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Intramolecular Cyclization : Under basic conditions, forms fused bicyclic amines (e.g., pyrrolidines) .

-

Photoredox Catalysis : Participates in [2+2] cycloadditions with alkenes to generate strained cyclobutane derivatives .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets involve:

-

Hydrogen Bonding : The amine group binds to Asp/Glu residues in enzyme active sites .

-

Conformational Flexibility : The azetidine ring adopts puckered geometries to enhance binding affinity.

Experimental Validation

Scientific Research Applications

N-(1-methylcyclobutyl)azetidin-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(1-methylcyclobutyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (). Key similarities and differences are tabulated below:

Key Observations

Steric and Electronic Effects :

- The 1-methylcyclobutyl group in this compound introduces significant steric bulk compared to smaller substituents like methyl or methoxyethyl (e.g., N-(2-methoxyethyl)-N-methylazetidin-3-amine) . This may limit its reactivity in nucleophilic substitutions but enhance binding selectivity in drug-receptor interactions.

- In contrast, 4-(Azetidin-3-yl)morpholine hydrochloride benefits from the morpholine ring’s electron-rich oxygen, improving solubility and metabolic stability .

The cyclobutyl group likely requires specialized alkylation or ring-opening strategies. Azetidin-3-amine derivatives (e.g., azetidin-3-amine dihydrochloride) are known to participate in nucleophilic additions and cycloadditions, suggesting similar reactivity for the target compound .

Physicochemical Properties :

- The logP of N-(4-fluorophenyl)azetidin-3-amine is 1.61, indicating moderate lipophilicity . By comparison, this compound’s cyclobutyl group may further increase hydrophobicity, impacting membrane permeability.

- Quantum chemical calculations () predict distinct NMR shifts for N-cyclobutyl-1-methylazetidin-3-amine (e.g., δ ~2.5–3.5 ppm for cyclobutyl protons), differentiating it from analogs with aromatic or oxygen-containing substituents.

Applications :

- The compound’s structural complexity aligns with trends in kinase inhibitor design, where cyclobutyl groups enforce specific conformations ().

- Simpler analogs like N-(4-fluorophenyl)azetidin-3-amine are used in CNS drug discovery due to their ability to cross the blood-brain barrier .

Research and Commercial Relevance

- Synthesis Challenges : The cyclobutyl group’s strain and steric demands may necessitate optimized reaction conditions (e.g., high-pressure catalysis or microwave-assisted synthesis), as seen in related cyclopropane derivatives ().

- Safety Considerations: While safety data for the target compound are unavailable, structurally similar amines (e.g., 1-(aminomethyl)cyclobutanamine) require precautions against inhalation and skin contact ().

- Commercial Availability : The compound is listed in specialty catalogs (e.g., Enamine Ltd) at premium prices, reflecting its niche use in medicinal chemistry .

Q & A

Q. Basic

- PPE Requirements : Use nitrile gloves, safety goggles, and a face shield to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Ensure local exhaust ventilation to minimize aerosol or dust inhalation (GHS H335) .

- Spill Management : Avoid dust generation; collect spills using a sealed container and dispose via licensed waste services .

- Storage : Store in a dry environment at 2–8°C in tightly sealed containers .

What synthetic routes are commonly employed to prepare this compound?

Q. Basic

- Nucleophilic Substitution : React azetidin-3-amine with 1-methylcyclobutyl halides (e.g., bromide) in polar aprotic solvents (e.g., DMF) using cesium carbonate as a base .

- Catalytic Coupling : Use copper(I) bromide or palladium catalysts for C–N bond formation, as demonstrated in analogous azetidine syntheses .

- Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane gradients) and confirm purity by HPLC or NMR .

How can computational methods like DFT predict the reactivity of this compound in nucleophilic reactions?

Q. Advanced

- Functional Selection : Apply hybrid density functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and reaction barriers .

- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate reactivity in DMSO or THF .

- Transition-State Analysis : Calculate activation energies for amine participation in SN2 or Michael addition reactions .

What strategies resolve contradictions between theoretical predictions and experimental reaction yields?

Q. Advanced

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify yield-limiting factors .

- Mechanistic Validation : Compare computed transition states with kinetic isotope effects or Hammett plots from experimental data .

- Spectroscopic Monitoring : Use in-situ IR or NMR to detect intermediates not predicted by theory .

What analytical techniques characterize the purity and structure of this compound?

Q. Basic

- NMR Spectroscopy : Analyze H/C chemical shifts to confirm the azetidine ring and methylcyclobutyl substitution (δ 2.5–3.5 ppm for CH groups) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 169.18) .

- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

How can reaction conditions be optimized for this compound derivatives?

Q. Advanced

- Catalyst Screening : Test Pd/Xantphos or Cu/ligand systems for cross-coupling efficiency .

- Solvent Optimization : Compare yields in DMSO (high polarity) vs. toluene (low polarity) to balance solubility and reactivity .

- Microwave-Assisted Synthesis : Reduce reaction times from days to hours while maintaining selectivity .

What environmental impact assessments are required for disposing of this compound?

Q. Advanced

- Biodegradability Studies : Conduct OECD 301 tests to evaluate microbial degradation in water/soil (no data available currently) .

- Ecotoxicity Screening : Use Daphnia magna or algae assays to assess acute toxicity thresholds .

- Waste Treatment : Neutralize acidic/basic residues before incineration via licensed facilities .

How does steric hindrance from the 1-methylcyclobutyl group influence the compound’s reactivity?

Q. Advanced

- Conformational Analysis : Perform DFT calculations to map rotational barriers around the C–N bond .

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., N-cyclohexyl derivatives) in nucleophilic substitutions .

- X-ray Crystallography : Resolve crystal structures to quantify bond angles and steric bulk effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.